molecular formula C21H18ClNO B11544511 N-[(E)-{4-[(3-chlorobenzyl)oxy]phenyl}methylidene]-3-methylaniline

N-[(E)-{4-[(3-chlorobenzyl)oxy]phenyl}methylidene]-3-methylaniline

Cat. No.: B11544511
M. Wt: 335.8 g/mol
InChI Key: GAAICHADJJZXOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-{4-[(3-CHLOROPHENYL)METHOXY]PHENYL}-N-(3-METHYLPHENYL)METHANIMINE is an organic compound that belongs to the class of imines It is characterized by the presence of a methanimine group attached to a phenyl ring, which is further substituted with a 3-chlorophenylmethoxy group and a 3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-{4-[(3-CHLOROPHENYL)METHOXY]PHENYL}-N-(3-METHYLPHENYL)METHANIMINE typically involves the condensation of 4-[(3-chlorophenyl)methoxy]benzaldehyde with 3-methylaniline. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to promote the formation of the imine bond, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of (E)-1-{4-[(3-CHLOROPHENYL)METHOXY]PHENYL}-N-(3-METHYLPHENYL)METHANIMINE can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process. Additionally, advanced purification techniques, such as column chromatography or high-performance liquid chromatography (HPLC), can be used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-1-{4-[(3-CHLOROPHENYL)METHOXY]PHENYL}-N-(3-METHYLPHENYL)METHANIMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

(E)-1-{4-[(3-CHLOROPHENYL)METHOXY]PHENYL}-N-(3-METHYLPHENYL)METHANIMINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (E)-1-{4-[(3-CHLOROPHENYL)METHOXY]PHENYL}-N-(3-METHYLPHENYL)METHANIMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Steviol glycosides: Compounds with similar structural features but different functional groups.

    Ringer’s lactate solution: A mixture of compounds used for medical purposes, with different chemical properties.

Uniqueness

(E)-1-{4-[(3-CHLOROPHENYL)METHOXY]PHENYL}-N-(3-METHYLPHENYL)METHANIMINE is unique due to its specific substitution pattern and the presence of both a methoxy group and a chlorophenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C21H18ClNO

Molecular Weight

335.8 g/mol

IUPAC Name

1-[4-[(3-chlorophenyl)methoxy]phenyl]-N-(3-methylphenyl)methanimine

InChI

InChI=1S/C21H18ClNO/c1-16-4-2-7-20(12-16)23-14-17-8-10-21(11-9-17)24-15-18-5-3-6-19(22)13-18/h2-14H,15H2,1H3

InChI Key

GAAICHADJJZXOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N=CC2=CC=C(C=C2)OCC3=CC(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.